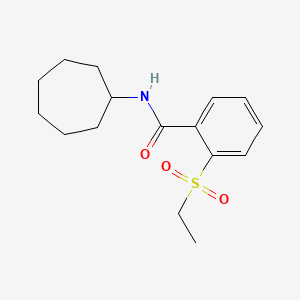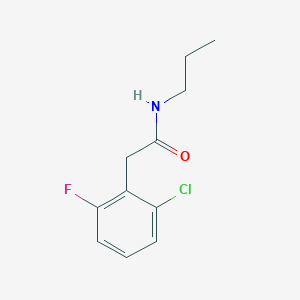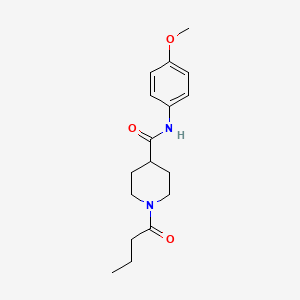![molecular formula C22H23NO6 B11159839 4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11159839.png)
4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid is a complex organic compound that belongs to the class of benzofurochromenes This compound is characterized by its unique structure, which includes a benzofuran fused with a chromene ring system, and an amino butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid typically involves multiple steps. One common approach is the condensation of 4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl acetate with an appropriate amino acid derivative under acidic or basic conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Wirkmechanismus
The mechanism of action of 4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit bacterial DNA gyrase, thereby exerting antimicrobial effects . Additionally, its anti-inflammatory properties may be due to the inhibition of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzofuran derivatives: Compounds with a benzofuran moiety often display similar chemical reactivity and biological properties.
Uniqueness
What sets 4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid apart is its unique combination of a benzofurochromene core with an amino butanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H23NO6 |
|---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
4-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C22H23NO6/c1-12-14-9-16-13-5-2-3-6-17(13)28-19(16)11-18(14)29-22(27)15(12)10-20(24)23-8-4-7-21(25)26/h9,11H,2-8,10H2,1H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
SUBAKMGAOLONKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B11159761.png)


![7-[(4-methoxybenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B11159771.png)
![N~1~-[4-(aminosulfonyl)benzyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11159774.png)
![[2-(3-Methoxyphenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone](/img/structure/B11159780.png)
![N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11159789.png)


![1-(4-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159809.png)
![2-(2-chloro-6-fluorophenyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11159818.png)
![[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B11159820.png)
![ethyl 3-{6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11159821.png)

